

Afuresertib synthesis optimization new process

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Compound Focus: Afuresertib

CAS No.: 1047644-62-1

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Summary of Afuresertib Synthesis Optimization

Optimization Parameter	Previous Process	New Process (2025)
Overall Yield	18% [1]	37% [1]
Number of Steps	11 steps [1]	10 steps [1]
Key Improved Step	Mitsunobu Reaction (Yield: 54%) [1]	Mitsunobu Reaction (Yield: 84%) [1]
Hazardous Reagents	Bromine, Borane, Anhydrous Hydrazine [1]	Sodium Borohydride, Hydrazine Hydrate [1]
Process Greenness	Use of corrosive and explosive reagents [1]	Replacement with milder, safer alternatives [1]
Scalability	Not specified	High repeatability demonstrated at a 10-gram scale [1]

Detailed Experimental Protocols

The new synthesis involves the convergent preparation of two key intermediates, followed by their condensation and deprotection [1].

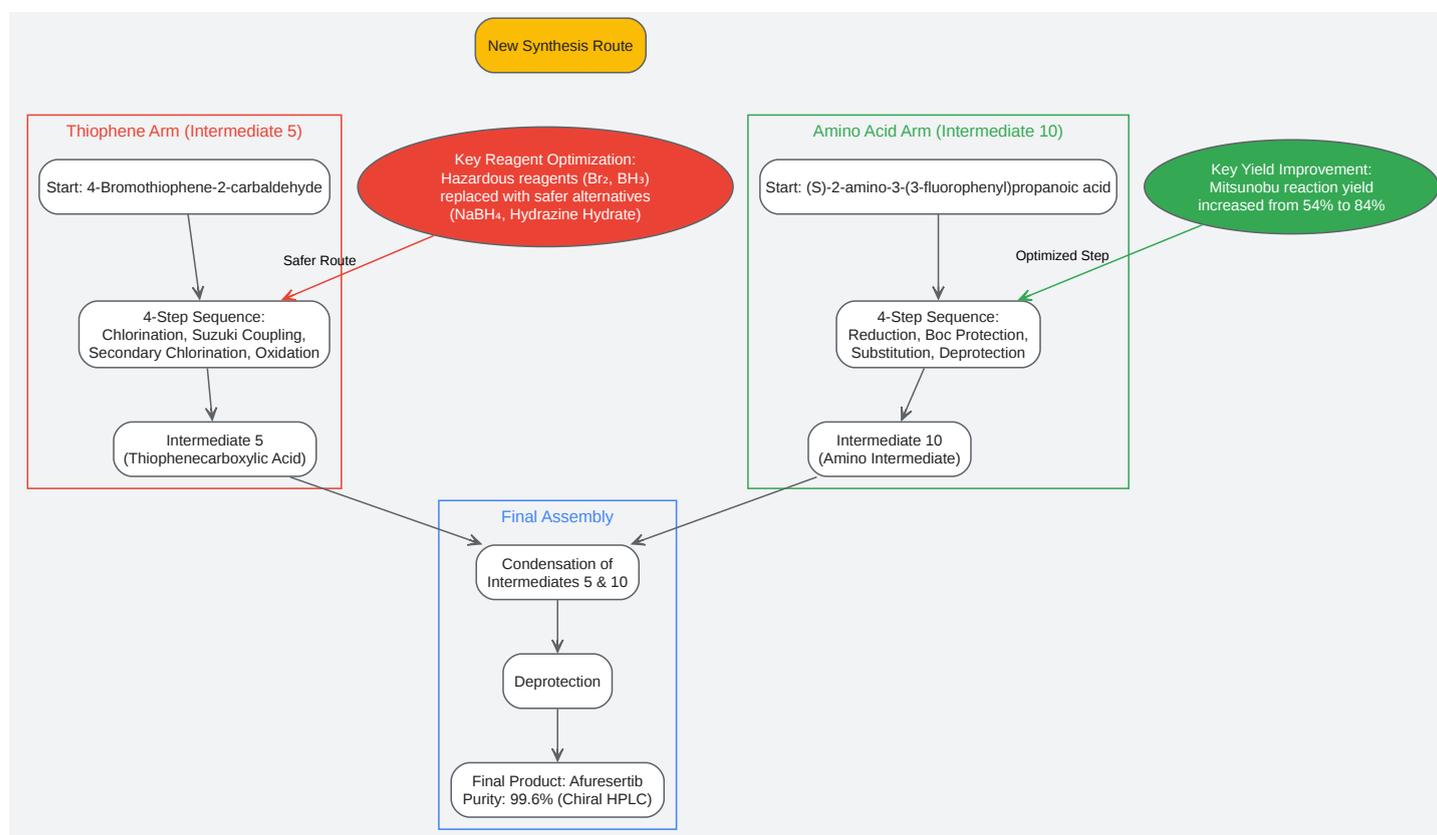
Synthesis of Key Intermediates

- **Thiophene Carboxylic Acid Intermediate (5)**: This intermediate is synthesized from **4-bromothiophene-2-carbaldehyde (17)** through a four-step sequence of **chlorination, Suzuki coupling, secondary chlorination, and oxidation** [1]. Replacing the previous starting material (5-chlorothiophene-2-carboxylic acid) avoids the use of highly corrosive bromine [1].
- **Amino Intermediate (10)**: This chiral intermediate is synthesized from **(S)-2-amino-3-(3-fluorophenyl)propanoic acid (6)** through a four-step sequence of **reduction, Boc protection, substitution, and deprotection** [1]. A critical optimization was made in the substitution step (a Mitsunobu reaction), where reaction conditions were refined to increase the yield from 54% to 84% [1].

Final Assembly to Afuresertib

The final steps involve **condensing intermediates 5 and 10**, followed by a **deprotection reaction** to yield the final **afuresertib** API with high purity (99.6% as determined by chiral HPLC) [1]. The new protocol replaces explosive anhydrous hydrazine with safer hydrazine hydrate for the deprotection step [1].

The following diagram outlines the main synthesis strategy and key optimizations.



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Application Notes for Researchers

- **Route Scouting:** The success of this new route demonstrates the value of re-evaluating starting materials to bypass the use of hazardous reagents, which can simplify process safety assessments and scale-up.
- **Yield Optimization:** Focusing on optimizing the yield of specific, lower-yielding steps (like the Mitsunobu reaction) can have a dramatic impact on the overall efficiency and cost of the synthesis.
- **Green Chemistry Principles:** The replacement of hazardous reagents with safer alternatives aligns with modern green chemistry initiatives in pharmaceutical manufacturing, potentially reducing environmental impact and control costs.

The recent synthesis optimization for **Afuresertib** represents a substantial process improvement, making it more viable for larger-scale production to support clinical trials.

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References

1. A new preparation process to afuresertib , a pan-AKT inhibitor under... [link.springer.com]

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